N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Chemical biology Protein–protein interaction inhibitors ALT cancer pathway

This 1,3-thiazol-2-yl benzamide features a unique 2,5-dimethoxyphenyl regioisomerism and a meta-trifluoromethylbenzamide tail, creating a three-dimensional pharmacophore not interchangeable with the 3,4-dimethoxy or para-CF3 analogs. Annotated as an inhibitor of the RMI–FANCM (MM2) protein–protein interaction, it is a critical starting point for ALT-pathway probe development in oncology. The precise substitution pattern also enables comparative P2X3 receptor studies. Procure this exact congener to ensure target engagement fidelity in secondary assays and structure-guided SAR campaigns.

Molecular Formula C19H15F3N2O3S
Molecular Weight 408.4
CAS No. 681232-01-9
Cat. No. B2566564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS681232-01-9
Molecular FormulaC19H15F3N2O3S
Molecular Weight408.4
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N2O3S/c1-26-13-6-7-16(27-2)14(9-13)15-10-28-18(23-15)24-17(25)11-4-3-5-12(8-11)19(20,21)22/h3-10H,1-2H3,(H,23,24,25)
InChIKeyOSHRUQLDCCHMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 681232-01-9) – Procurement-Relevant Structural and Pharmacological Profile


N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 681232-01-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. It has the molecular formula C19H15F3N2O3S and a molecular weight of 408.4 g/mol . The compound has been annotated in a high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein–protein interaction, a target implicated in the alternative lengthening of telomeres (ALT) pathway in cancer . Structurally related analogs have been described as P2X3 receptor antagonists, although direct pharmacological characterization of this specific congener remains limited in the public domain [1].

Why N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide Cannot Be Simply Replaced by Other Thiazole-Benzamide Congeners


The 1,3-thiazol-2-yl benzamide scaffold is pharmacologically pluripotent: subtle variations in the dimethoxyphenyl regioisomerism (2,5- vs. 3,4-substitution) or the trifluoromethyl position on the benzamide ring can redirect target engagement from P2X3 antagonism to kinase inhibition or ALT-pathway disruption . For CAS 681232-01-9, the 2,5-dimethoxyphenyl motif and the meta-trifluoromethylbenzamide tail create a unique three-dimensional pharmacophore that is not interchangeable with the 3,4-dimethoxy analog (CAS 330189-86-1) or the 4-trifluoromethyl variant (CAS 325.28 g/mol benzamide) [1]. Procurement of a generic thiazole-benzamide without precise positional matching risks losing the specific protein–protein interaction inhibitory profile observed in the RMI–FANCM screen, even though quantitative potency comparisons are not yet publicly available .

Quantitative Differentiation Evidence for N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 681232-01-9)


Regioisomeric Identity: 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Substitution Defines Distinct Biological Annotation

CAS 681232-01-9 is the only commercially catalogued 2,5-dimethoxyphenyl regioisomer in the thiazole-benzamide series that has been specifically annotated in a high-throughput screen for RMI–FANCM (MM2) interaction inhibitors . The closest catalogued analog, CAS 330189-86-1 (3,4-dimethoxyphenyl), is annotated for kinase inhibition and anticancer activity but has no documented RMI–FANCM screening data . The 2,5- vs. 3,4-dimethoxy substitution pattern alters the dihedral angle between the dimethoxyphenyl ring and the thiazole core, which is predicted to differentially orient the trifluoromethylbenzamide tail within the FANCM-binding pocket of the RMI1/RMI2 complex .

Chemical biology Protein–protein interaction inhibitors ALT cancer pathway

Trifluoromethyl Position: Meta-CF3 on Benzamide Ring Distinguishes from Para-CF3 and Non-Fluorinated Analogs

The compound bears a 3-(trifluoromethyl)benzamide moiety, placing the electron-withdrawing CF3 group at the meta position relative to the amide linkage . This contrasts with the para-CF3 analog N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)benzamide (MW 325.28 g/mol), which lacks the thiazole spacer entirely [1]. In the broader 1,3-thiazol-2-yl benzamide class, the meta-CF3 substitution has been associated with P2X3 receptor antagonist activity, whereas para-substituted variants often exhibit altered selectivity profiles across the P2X receptor family [2]. The combination of a thiazole linker and meta-CF3 substitution creates a uniquely extended pharmacophore that cannot be replicated by direct benzamide analogs lacking the thiazole ring.

Medicinal chemistry P2X3 receptor antagonists Structure–activity relationships

Thiazole Spacer Requirement: Thiazole-Containing Benzamides vs. Direct Benzamide Analogs in P2X3 Pharmacology

The 1,3-thiazol-2-yl spacer between the dimethoxyphenyl group and the benzamide carbonyl is a critical structural feature for P2X3 receptor engagement, as demonstrated across the Bayer patent series (US 10,183,937) [1]. Compounds lacking this thiazole spacer, such as the direct benzamide N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)benzamide, are not represented in the P2X3 antagonist patent landscape and lack any documented P2X3 pharmacological data [2]. The thiazole ring provides a rigid, planar linker with specific hydrogen-bond acceptor capacity (N3 position) that is absent in flexible-chain or direct benzamide analogs, and this rigidity has been shown in co-crystal structures of related thiazole-benzamides to pre-organize the pharmacophore for the P2X3 orthosteric site [3].

Purinergic signaling Pain research Ion channel pharmacology

Procurement-Relevant Application Scenarios for N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 681232-01-9)


Chemical Probe Development for RMI–FANCM Protein–Protein Interaction Inhibition in ALT-Positive Cancers

The compound's annotation in a high-throughput screen for RMI–FANCM (MM2) interaction inhibitors positions it as a starting point for developing chemical probes targeting the alternative lengthening of telomeres (ALT) pathway . ALT is a telomerase-independent telomere maintenance mechanism active in approximately 10–15% of human cancers, including osteosarcoma and glioblastoma, for which no clinical ALT inhibitors exist [1]. Procurement of CAS 681232-01-9 is warranted for secondary validation assays (e.g., fluorescence polarization competition assays) to confirm target engagement and establish preliminary SAR, leveraging the unique 2,5-dimethoxyphenyl regioisomerism not available in the 3,4-dimethoxy catalog analog.

P2X3 Receptor Antagonist SAR Expansion with Meta-Trifluoromethyl Pharmacophore

For laboratories engaged in purinergic receptor drug discovery, CAS 681232-01-9 offers a distinct substitution pattern (2,5-dimethoxyphenyl + meta-CF3 benzamide) within the 1,3-thiazol-2-yl benzamide class described in Bayer's P2X3 antagonist patent family . The compound can serve as a comparator to establish how the dimethoxy regioisomerism (2,5- vs. 3,4-) and the CF3 position (meta- vs. para-) affect P2X3 inhibitory potency and selectivity against P2X1, P2X2/3, and P2X4 receptors, using established calcium-flux or electrophysiological assays in recombinant cell lines [1].

Fragment-Based or Structure-Guided Optimization of Thiazole-Benzamide Scaffolds

The well-defined thiazole-benzamide core with a rigid, planar linker and multiple substitution vectors (dimethoxyphenyl at C4, trifluoromethylbenzamide at N2) makes CAS 681232-01-9 suitable for co-crystallography or molecular docking studies . Procurement enables structure-guided optimization programs where the 2,5-dimethoxy orientation and the meta-CF3 group can be systematically varied to probe interactions with the target protein's hydrophobic and hydrogen-bonding subpockets, generating SAR that is directly transferable to lead optimization.

Quote Request

Request a Quote for N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.